molecular formula C14H14N2O2 B188646 Benzenemethanol, 4-[(4-methoxyphenyl)azo]- CAS No. 92245-50-6

Benzenemethanol, 4-[(4-methoxyphenyl)azo]-

Cat. No. B188646
CAS RN: 92245-50-6
M. Wt: 242.27 g/mol
InChI Key: OFFHRTAABMTUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 4-[(4-methoxyphenyl)azo]-, also known as Sudan IV, is a synthetic dye that has been widely used in scientific research. This dye is commonly used in histology and microscopy to stain cell components and tissues. Sudan IV is also used in the food industry as a colorant, but in

Mechanism Of Action

Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV works by binding to the hydrophobic regions of lipids and other non-polar molecules. The dye has a high affinity for neutral lipids due to its hydrophobic nature. Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV stains lipids by forming a complex with them, resulting in a red coloration.

Biochemical And Physiological Effects

Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is not known to have any biochemical or physiological effects on living organisms. The dye is not metabolized by the body and is excreted unchanged.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV in lab experiments include its ability to stain neutral lipids, its high specificity, and its ease of use. Additionally, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is relatively cheap and readily available. However, some limitations of using Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV include its low sensitivity and its inability to stain other types of lipids such as phospholipids and sphingolipids.

Future Directions

There are several future directions for the use of Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV in scientific research. One potential application is the use of Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV in the detection of lipid droplets in living cells. Another area of research is the development of more sensitive and specific lipid stains that can differentiate between different types of lipids. Additionally, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV could be used in the development of new lipid-based drug delivery systems. Overall, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV has a promising future in the field of lipid research.

Synthesis Methods

Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is synthesized through a diazo coupling reaction between 4-methoxyaniline and diazotized 4-nitroaniline. The final product is a red powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV has been extensively used in scientific research as a histological stain. It is commonly used to stain neutral lipids such as triglycerides and cholesterol esters in tissues. Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is also used in microscopy to stain plant and animal cells. Additionally, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV has been used in the detection of fatty acid contamination in food samples.

properties

CAS RN

92245-50-6

Product Name

Benzenemethanol, 4-[(4-methoxyphenyl)azo]-

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)diazenyl]phenyl]methanol

InChI

InChI=1S/C14H14N2O2/c1-18-14-8-6-13(7-9-14)16-15-12-4-2-11(10-17)3-5-12/h2-9,17H,10H2,1H3

InChI Key

OFFHRTAABMTUCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO

solubility

1.7 [ug/mL]

Origin of Product

United States

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